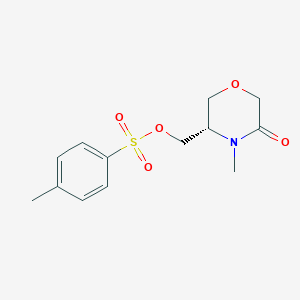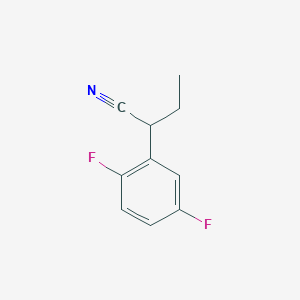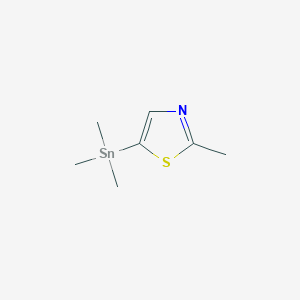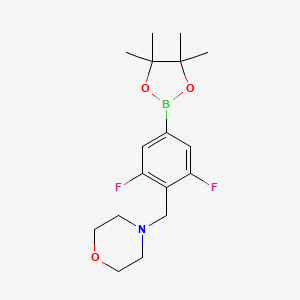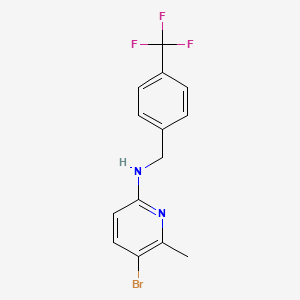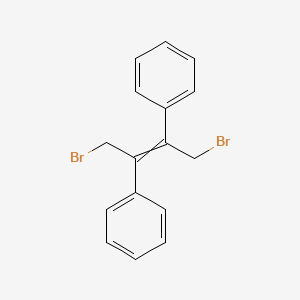
1,4-Dibromo-2,3-diphenyl-2-butene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(1,4-Dibromobut-2-ene-2,3-diyl)dibenzene is an organic compound that features a butene backbone with bromine atoms attached at the 1 and 4 positions, and benzene rings attached at the 2 and 3 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,4-Dibromobut-2-ene-2,3-diyl)dibenzene typically involves the bromination of butene derivatives. One common method involves the addition of bromine to butadiene in the presence of a solvent like dichloromethane, followed by purification through distillation or crystallization . The reaction is usually carried out at low temperatures to control the addition of bromine and to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes where butadiene is reacted with bromine in a controlled environment. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products, yielding the desired dibromo compound .
化学反应分析
Types of Reactions
1,1’-(1,4-Dibromobut-2-ene-2,3-diyl)dibenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form corresponding diols or reduced to form alkenes.
Addition Reactions: The double bond in the butene backbone can participate in addition reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as sodium amide or thiourea for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted butenes, while oxidation reactions can produce diols .
科学研究应用
1,1’-(1,4-Dibromobut-2-ene-2,3-diyl)dibenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in the synthesis of biologically active compounds.
Medicine: Explored for its potential in drug development, particularly in the synthesis of intermediates for pharmaceuticals.
Industry: Utilized in the production of polymers and other materials with specific properties
作用机制
The mechanism of action of 1,1’-(1,4-Dibromobut-2-ene-2,3-diyl)dibenzene involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms and a double bond. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing ones .
相似化合物的比较
Similar Compounds
1,4-Dibromobut-2-ene: A simpler compound with similar reactivity but without the benzene rings.
3,4-Dibromobut-1-ene: Another dibromo butene derivative with different substitution patterns
Uniqueness
The aromatic rings can participate in additional types of reactions, such as electrophilic aromatic substitution, making this compound more versatile compared to simpler dibromo butenes .
属性
CAS 编号 |
7781-70-6 |
|---|---|
分子式 |
C16H14Br2 |
分子量 |
366.09 g/mol |
IUPAC 名称 |
(1,4-dibromo-3-phenylbut-2-en-2-yl)benzene |
InChI |
InChI=1S/C16H14Br2/c17-11-15(13-7-3-1-4-8-13)16(12-18)14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI 键 |
LHQCGRPIRYILLZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=C(CBr)C2=CC=CC=C2)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


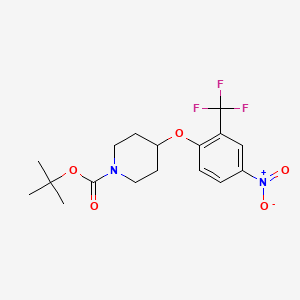
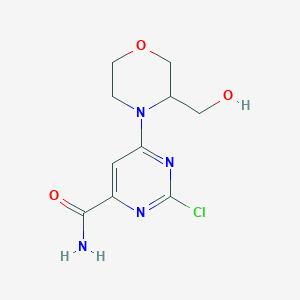
![N-[(1R,2R)-2-phenylcyclopentyl]-1-azacyclotridecen-2-amine;hydrochloride](/img/structure/B8341483.png)
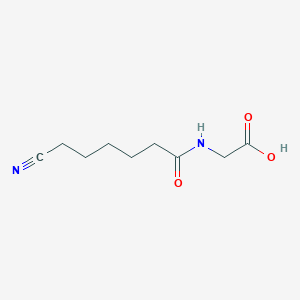
![Tert-butyl 2-amino-4-{[(2S)-1-methylpyrrolidin-2-yl]methoxy}benzoate](/img/structure/B8341495.png)
![5-Hydroxy-2-[(1-hydroxycyclohexyl)methyl]pyridine](/img/structure/B8341506.png)
![[4-(Trifluoromethyl)-1H-imidazol-1-yl]acetic acid ethyl ester](/img/structure/B8341519.png)
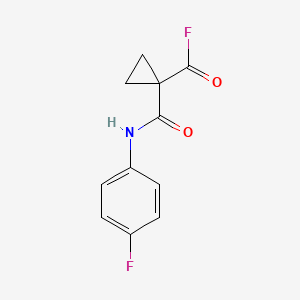
![4-[(5-Nitro-thien-2-yl)ethynyl]benzonitrile](/img/structure/B8341535.png)
